N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide
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Overview
Description
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide is an organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with an appropriate nitrile oxide.
Introduction of the ethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 4-ethoxyphenyl isocyanate.
Attachment of the propoxybenzamide moiety: The final step involves the coupling of the intermediate with 4-propoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or oxadiazoles.
Scientific Research Applications
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is explored for its use in the development of novel polymers and materials with unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
DNA Interaction: It may intercalate with DNA, disrupting the replication process and exhibiting anticancer properties.
Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide can be compared with other oxadiazole derivatives such as:
N-(4-ethoxyphenyl)-1-(2-furoyl)piperidine-4-carboxamide: Similar in structure but with a different functional group, leading to varied biological activities.
Phenacetin (N-(4-ethoxyphenyl)acetamide): Shares the ethoxyphenyl group but differs in its overall structure and pharmacological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities, making it a valuable subject of study in medicinal chemistry, materials science, and organic synthesis.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-13-26-17-11-7-15(8-12-17)20(24)21-19-18(22-27-23-19)14-5-9-16(10-6-14)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
InChI Key |
UQVKWAGJIQUMNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
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